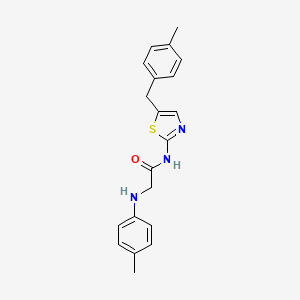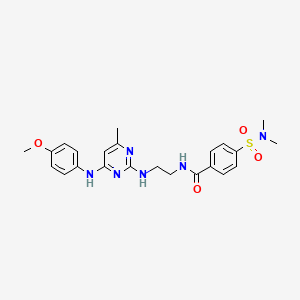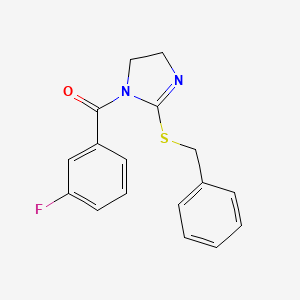
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a piperidine derivative that has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. For example, inhibition of protein kinase C and protein kinase A can lead to the modulation of cell signaling pathways, while inhibition of TRPV1 can lead to the modulation of pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune response. This compound has also been shown to have analgesic properties, which makes it a potential therapeutic agent for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in lab experiments is that it is a highly specific inhibitor of certain enzymes and ion channels, which allows for the precise modulation of cellular processes. However, one limitation is that this compound may have off-target effects, which can lead to unintended consequences.
Zukünftige Richtungen
There are several future directions for the use of 4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide in scientific research. One direction is the development of this compound analogs that have improved specificity and potency. Another direction is the use of this compound in the development of new therapeutic agents for the treatment of pain and cancer. Additionally, this compound can be used to study the function of other ion channels and enzymes, which can lead to the discovery of new drug targets.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. This compound acts as an inhibitor of certain enzymes and ion channels, which leads to the modulation of various cellular processes. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for the use of this compound in scientific research.
Synthesemethoden
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been synthesized using various methods, including the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of a coupling agent. Another method involves the reaction of 5-chloropyrimidine-2-carboxylic acid with N,N-dimethylpiperidine in the presence of thionyl chloride, followed by the addition of N,N-dimethylformamide. The reaction yields a white solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide has been used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, such as protein kinase C and protein kinase A, which are involved in signal transduction pathways. This compound has also been used to study the function of ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Eigenschaften
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPIQYWXPGAEML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2720109.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2720110.png)
![2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2720111.png)
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)
![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2720116.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2720117.png)


![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)
![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)